molecular formula C18H24N2O6S B11452094 ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 5,5-dimethyl-2-{[morpholin-4-yl(oxo)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B11452094
M. Wt: 396.5 g/mol
InChI Key: RSMCMBMXTCWQBK-UHFFFAOYSA-N
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Description

ETHYL 5,5-DIMETHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a thieno[2,3-c]pyran ring system, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5,5-DIMETHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, morpholine, and various catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of high-efficiency catalysts. The process is scaled up from laboratory synthesis to industrial production by employing larger reactors and continuous flow systems .

Chemical Reactions Analysis

Types of Reactions

ETHYL 5,5-DIMETHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the morpholin-4-yl position .

Scientific Research Applications

ETHYL 5,5-DIMETHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 5,5-DIMETHYL-2-[2-(MORPHOLIN-4-YL)-2-OXOACETAMIDO]-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Properties

Molecular Formula

C18H24N2O6S

Molecular Weight

396.5 g/mol

IUPAC Name

ethyl 5,5-dimethyl-2-[(2-morpholin-4-yl-2-oxoacetyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C18H24N2O6S/c1-4-25-17(23)13-11-9-18(2,3)26-10-12(11)27-15(13)19-14(21)16(22)20-5-7-24-8-6-20/h4-10H2,1-3H3,(H,19,21)

InChI Key

RSMCMBMXTCWQBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C(=O)N3CCOCC3

Origin of Product

United States

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